molecular formula C8H8FNO2 B13929641 2-(Aminomethyl)-5-fluorobenzoic acid CAS No. 771573-03-6

2-(Aminomethyl)-5-fluorobenzoic acid

Cat. No.: B13929641
CAS No.: 771573-03-6
M. Wt: 169.15 g/mol
InChI Key: LLFSJWLFDVZKOK-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-fluorobenzoic acid is an organic compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 5-fluorobenzoic acid, is reacted with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

2-(Aminomethyl)-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-fluorobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-5-hydroxybenzoic acid
  • 2-(Aminomethyl)-5-chlorobenzoic acid
  • 2-(Aminomethyl)-5-methylbenzoic acid

Uniqueness

2-(Aminomethyl)-5-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in various research applications .

Properties

CAS No.

771573-03-6

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(aminomethyl)-5-fluorobenzoic acid

InChI

InChI=1S/C8H8FNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

LLFSJWLFDVZKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)CN

Origin of Product

United States

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